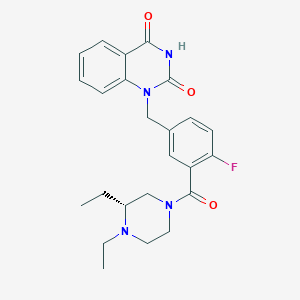
Parp-1/2-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parp-1/2-IN-1 is a potent inhibitor of Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2, enzymes involved in the repair of DNA damage. These enzymes play a crucial role in maintaining genomic stability by facilitating the repair of single-strand breaks in DNA. Inhibitors of Poly (ADP-ribose) polymerase have gained significant attention in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Parp-1/2-IN-1 typically involves multiple steps, including a Suzuki-Miyaura reaction, thermal cyclization, and a Mannich-type reaction. The process begins with the preparation of the key thieno[2,3-c]isoquinolin-5(4H)-one scaffold, followed by downstream steps to achieve the final product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow chemistry. This method enhances efficiency and sustainability by allowing for better control over reaction conditions and reducing the need for extensive purification steps .
化学反応の分析
Types of Reactions: Parp-1/2-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
Parp-1/2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of Poly (ADP-ribose) polymerase enzymes in maintaining genomic stability.
Biology: Investigated for its effects on cellular processes such as apoptosis, transcription regulation, and immune modulation.
作用機序
Parp-1/2-IN-1 exerts its effects by inhibiting the activity of Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2. These enzymes are activated by DNA damage and facilitate the repair of single-strand breaks by adding poly (ADP-ribose) chains to target proteins. Inhibition of these enzymes prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately cell death, particularly in cells with deficiencies in homologous recombination repair mechanisms .
類似化合物との比較
Olaparib: Another Poly (ADP-ribose) polymerase inhibitor used in cancer therapy.
Rucaparib: A Poly (ADP-ribose) polymerase inhibitor with similar applications in treating BRCA-mutated cancers.
Niraparib: A Poly (ADP-ribose) polymerase inhibitor used for maintenance therapy in ovarian cancer.
Talazoparib: A potent Poly (ADP-ribose) polymerase inhibitor with applications in breast cancer treatment.
Uniqueness: Parp-1/2-IN-1 is unique in its dual inhibition of both Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2, providing a broader spectrum of activity compared to inhibitors that target only one of these enzymes. This dual inhibition enhances its therapeutic potential, particularly in cancers with complex DNA repair deficiencies .
特性
分子式 |
C24H27FN4O3 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
1-[[3-[(3R)-3,4-diethylpiperazine-1-carbonyl]-4-fluorophenyl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C24H27FN4O3/c1-3-17-15-28(12-11-27(17)4-2)23(31)19-13-16(9-10-20(19)25)14-29-21-8-6-5-7-18(21)22(30)26-24(29)32/h5-10,13,17H,3-4,11-12,14-15H2,1-2H3,(H,26,30,32)/t17-/m1/s1 |
InChIキー |
NLWYFXIKIPVWHJ-QGZVFWFLSA-N |
異性体SMILES |
CC[C@@H]1CN(CCN1CC)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F |
正規SMILES |
CCC1CN(CCN1CC)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


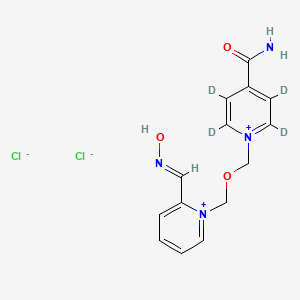

![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)



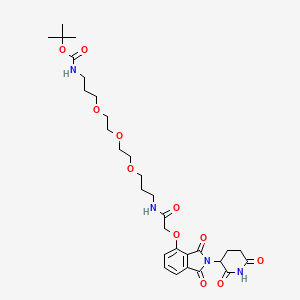

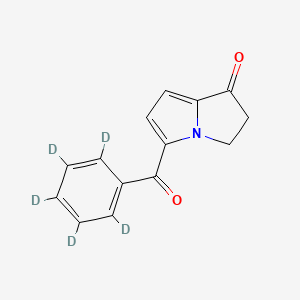
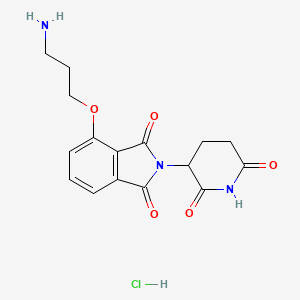
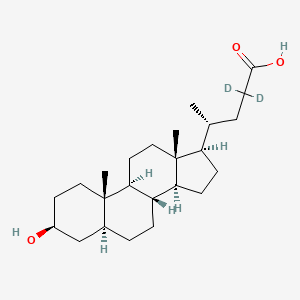
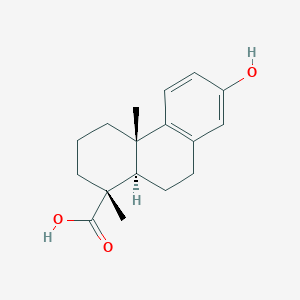
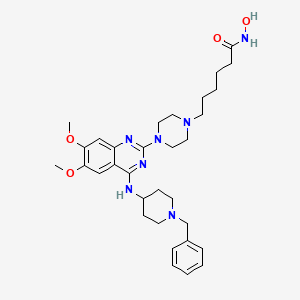
![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
